molecular formula C17H9ClF3NO3 B14952636 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14952636
M. Wt: 367.7 g/mol
InChI Key: JHKJOWNSVNZKHG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves Friedel-Crafts acylation followed by a Clemmensen reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chromene and carboxamide functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H9ClF3NO3

Molecular Weight

367.7 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H9ClF3NO3/c18-12-6-5-10(17(19,20)21)8-13(12)22-15(23)11-7-9-3-1-2-4-14(9)25-16(11)24/h1-8H,(H,22,23)

InChI Key

JHKJOWNSVNZKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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